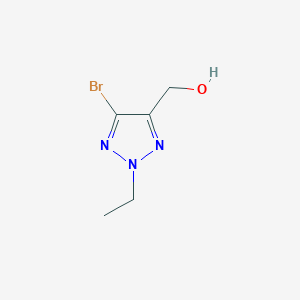

(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol

Descripción

BenchChem offers high-quality (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C5H8BrN3O |

|---|---|

Peso molecular |

206.04 g/mol |

Nombre IUPAC |

(5-bromo-2-ethyltriazol-4-yl)methanol |

InChI |

InChI=1S/C5H8BrN3O/c1-2-9-7-4(3-10)5(6)8-9/h10H,2-3H2,1H3 |

Clave InChI |

YZSXTFMBWZTNKO-UHFFFAOYSA-N |

SMILES canónico |

CCN1N=C(C(=N1)Br)CO |

Origen del producto |

United States |

Application Note: Advanced Protocols for Incorporating (5-Bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol in Click Chemistry and Cross-Coupling Workflows

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry and materials science, frequently utilized as a stable bioisostere for amide bonds and carboxylic acids[1][2]. While traditional "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) typically treats the 1,2,3-triazole as the final product[3], modern synthetic paradigms increasingly rely on pre-formed, highly functionalized triazoles as versatile building blocks[4].

(5-Bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol (CAS: 2613387-63-4) is a uniquely bifunctional 2H-triazole scaffold[5][6]. It possesses two orthogonal sites for derivatization:

-

The 4-hydroxymethyl group: Can be activated and converted into an azide or alkyne, effectively turning the molecule into a substrate for iterative, next-generation click chemistry.

-

The 5-bromo position: An electron-deficient halide primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for extensive C-C bond formation and pharmacophore extension[7][8].

This application note details field-proven, self-validating protocols for exploiting both reactive sites, providing drug development professionals with a robust toolkit for complex molecular assembly.

Divergent Synthetic Workflow

Divergent synthetic workflows utilizing the bifunctional 2H-triazole scaffold.

Protocol 1: Iterative Click Chemistry via Hydroxyl Azidation

Causality & Mechanistic Logic

To incorporate this scaffold into a larger click-chemistry assembly, the aliphatic hydroxyl group must be converted into a reactive 1,3-dipole (an azide). Direct azidation (e.g., using DPPA) can be sluggish due to the electron-withdrawing nature of the adjacent brominated triazole ring. Therefore, a two-step activation via a highly electrophilic mesylate intermediate ensures quantitative conversion[9].

The subsequent CuAAC reaction utilizes the robust CuSO₄/sodium ascorbate catalytic system. Sodium ascorbate is maintained in a 2:1 stoichiometric ratio relative to copper; this is critical to continuously reduce Cu(II) to the catalytically active Cu(I) species, thereby preventing the oxidative homocoupling of the alkyne (Glaser coupling)[3][4].

Step-by-Step Methodology

Step 1: Mesylation of the Hydroxymethyl Group

-

Dissolve 1.0 mmol of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 1.5 mmol of triethylamine (Et₃N), followed by the dropwise addition of 1.2 mmol of methanesulfonyl chloride (MsCl).

-

Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mesylate.

Step 2: Nucleophilic Azidation

-

Redissolve the crude mesylate in 5.0 mL of anhydrous DMF.

-

Add 2.0 mmol of sodium azide (NaN₃). Safety Note: Never use halogenated solvents in the presence of NaN₃ to preclude the formation of highly explosive diazidomethane.

-

Heat the mixture at 60 °C for 4 hours.

-

Dilute with water and extract with diethyl ether. Wash the organic layer with LiCl solution (5%) to remove residual DMF. Concentrate to isolate 4-(azidomethyl)-5-bromo-2-ethyl-2H-1,2,3-triazole.

Step 3: CuAAC "Click" Coupling

-

In a reaction vial, dissolve 0.5 mmol of the newly synthesized azidomethyl triazole in 4.0 mL of a tert-butanol/water mixture (1:1 v/v).

-

Add 0.55 mmol of the desired terminal alkyne (e.g., phenylacetylene).

-

Add 0.05 mmol of CuSO₄·5H₂O (10 mol%) followed immediately by 0.1 mmol of sodium ascorbate (20 mol%).

-

Stir vigorously at room temperature for 12 hours. The product typically precipitates from the aqueous mixture and can be isolated via vacuum filtration or standard ethyl acetate extraction.

Simplified CuAAC catalytic cycle for the azido-functionalized triazole scaffold.

Protocol 2: Post-Click Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Mechanistic Logic

The 5-bromo-1,2,3-triazole moiety is a highly competent electrophile for Pd-catalyzed cross-coupling[8][10]. The electron-deficient nature of the triazole ring accelerates the initial oxidative addition of Pd(0) into the C-Br bond. For this transformation, Pd(dppf)Cl₂ is the optimal catalyst; the bidentate dppf ligand provides the necessary steric bulk to facilitate rapid reductive elimination while preventing catalyst poisoning by the coordinating nitrogen atoms of the triazole ring[11].

Step-by-Step Methodology

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 0.5 mmol of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol, 0.6 mmol of the selected arylboronic acid, and 1.5 mmol of K₂CO₃.

-

Catalyst Addition: Add 0.025 mmol (5 mol%) of Pd(dppf)Cl₂.

-

Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times).

-

Solvent Addition: Inject 5.0 mL of rigorously degassed 1,4-dioxane/H₂O (4:1 v/v). Logic: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

-

Reaction: Seal the tube and heat at 90 °C in an oil bath for 8 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

Quantitative Data: Suzuki-Miyaura Optimization

The following table summarizes the optimization parameters for the C5-arylation of the triazole scaffold, validating the choice of the Pd(dppf)Cl₂ system.

| Entry | Catalyst System (5 mol%) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 45 | Significant protodeboronation observed. |

| 2 | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O | 100 | 68 | Moderate conversion; steric hindrance limits rate. |

| 3 | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 90 | 92 | Clean conversion; optimal bite angle prevents N-coordination. |

| 4 | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 25 | 15 | Insufficient thermal energy to drive oxidative addition. |

References

- Facile synthesis of bromo- and iodo-1,2,3-triazoles ResearchG

- CAS:1372711-57-3, 5-Bromo-2-ethyl-2H-1,2,3-triazole-4-yl methanol Bidepharm

- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry ACS Omega

- 1,2,3-Triazole Wikipedia

- Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole MDPI

- General method of synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles ResearchG

- Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes ARK

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS:1372711-57-3, 5-Bromo-2-ethyl-2H-1,2,3-triazole-4-carboxylic acid-毕得医药 [bidepharm.com]

- 6. 2613387-63-4|(5-Bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. 1-Bromobut-1-yne|CAS 50405-39-5|Haloalkyne Reagent [benchchem.com]

- 11. 5-Hydroxymethyl-1-propyl-1,2,3-triazole|High-Purity [benchchem.com]

Technical Support Center: Optimizing Column Chromatography for (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol Purification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol via column chromatography. The unique structure of this molecule—possessing a polar triazole ring, a hydrogen-bonding methanol group, and a non-polar ethyl substituent—presents specific purification hurdles that require a systematic and well-understood approach to overcome. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol?

A1: Standard silica gel (SiO₂) is the most common and effective stationary phase for this compound.[1] As a polar stationary phase, it is ideal for normal-phase chromatography, where compounds are separated based on their polarity. The hydroxyl groups on the silica surface interact with polar functional groups, such as the triazole and methanol moieties of your target compound, leading to retention.[2] Alumina can also be used but may be basic or neutral and can sometimes cause degradation of sensitive compounds.[3] Given the slightly acidic nature of silica, it is generally the preferred starting point for nitrogen-containing heterocycles.[3]

Q2: What is a good starting solvent system (mobile phase) for TLC analysis and column chromatography?

A2: A binary mixture of a non-polar solvent and a polar solvent is the standard. For a compound with the polarity of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol, an excellent starting point is Ethyl Acetate/Hexane .[4][5] Begin with a moderately polar mixture, such as 30-50% ethyl acetate in hexane, and adjust from there based on your initial Thin-Layer Chromatography (TLC) results.[5] If the compound shows very low mobility, a more polar system like Methanol/Dichloromethane may be required.[4][5]

Q3: What is the target Retention Factor (Rf) I should aim for on my analytical TLC plate?

A3: For optimal separation on a silica gel column, the target compound should have an Rf value between 0.25 and 0.35 .[6] An Rf in this range ensures that the compound interacts sufficiently with the stationary phase to be well-separated from impurities, without requiring excessively long elution times or large solvent volumes, which can lead to band broadening and potential product degradation.[6][7] An Rf value that is too high (>0.5) suggests the compound will elute too quickly, resulting in poor separation from less polar impurities. Conversely, a very low Rf (<0.2) indicates prolonged elution times and wide, diffuse bands.[6][8]

Q4: Should I use an isocratic or a gradient elution for the column?

A4: The choice depends on the complexity of your crude mixture, as determined by TLC.

-

Isocratic Elution (Constant Solvent Composition): If your TLC shows good separation between the target compound and all impurities with a single solvent mixture (i.e., the target Rf is ~0.3 and impurities are well-resolved), isocratic elution is simpler and often sufficient.

-

Gradient Elution (Increasing Polarity Over Time): If your crude sample contains both significantly less polar and more polar impurities, a gradient is more efficient. You can start with a low-polarity mixture (e.g., 10% EtOAc/Hexane) to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute your target compound, and finally, use a high-polarity "flush" to remove strongly-bound impurities.[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Problem: My target compound is streaking or "tailing" on the TLC plate and column.

-

Underlying Cause: Tailing is common for polar compounds, especially those with amine or alcohol functionalities. It occurs due to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface.[6] This can be exacerbated if the compound is overloaded on the TLC plate or column.

-

Solution 1: Add a Polar Modifier. Adding a small amount (0.5-1%) of a highly polar solvent like methanol or acetic acid to your eluent can often resolve tailing. These modifiers compete with your compound for the highly active sites on the silica, leading to more symmetrical peak shapes.

-

Solution 2: Add a Basic Modifier (for Basic Compounds). Since triazoles can be basic, tailing may be due to acid-base interactions with the slightly acidic silica. Adding a small amount of triethylamine (Et₃N) (0.1-1%) to the mobile phase can neutralize these acidic sites and improve peak shape.[3][5] Always run a test TLC with the modifier, as it can change the Rf values.

-

Solution 3: Reduce the Load. Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used.[9]

Problem: I have poor separation between my product and an impurity.

-

Underlying Cause: The polarity of your chosen solvent system is not optimal for differentiating between the components of your mixture.[10]

-

Solution 1: Decrease Solvent Polarity. If the spots are close together and have high Rf values (>0.4), your solvent system is too polar. Reduce the proportion of the polar component (e.g., go from 50% EtOAc/Hexane to 30% EtOAc/Hexane). This will increase the interaction with the silica gel and improve separation, spreading the Rf values out over a larger range.[7]

-

Solution 2: Try a Different Solvent System. The selectivity of the separation can be altered by changing the solvents. For example, if Ethyl Acetate/Hexane is failing, try a system based on Dichloromethane/Methanol or Diethyl Ether/Hexane.[4] Different solvents interact with your compounds in unique ways, which can often be exploited to achieve separation.

-

Solution 3: Ensure Proper Column Packing. Poor separation can result from a badly packed column (e.g., containing air bubbles or channels). This leads to an uneven solvent front and significant band broadening. Always ensure your silica slurry is homogenous and allowed to settle evenly.[9]

Problem: My product is not eluting from the column (Rf = 0 on TLC).

-

Underlying Cause: The mobile phase is not polar enough to displace your highly polar compound from the stationary phase.[11]

-

Solution: You must increase the polarity of the eluent.

-

First, try significantly increasing the proportion of your current polar solvent (e.g., move from EtOAc/Hexane to 100% EtOAc).

-

If that is insufficient, switch to a more polar solvent system, such as 5-10% Methanol in Dichloromethane.[5] Be cautious when using high concentrations of methanol (>10%), as it can dissolve the silica gel stationary phase.[3][5]

-

Problem: I am experiencing significant product loss on the column.

-

Underlying Cause: This can be due to irreversible adsorption onto the silica gel, especially if the compound is unstable to acidic conditions, or from physical loss due to a poorly executed procedure.

-

Solution 1: Deactivate the Silica Gel. If you suspect your compound is acid-sensitive, you can "deactivate" the silica by pre-treating it with a base. This is most easily done by adding 0.5-1% triethylamine to your eluent system.[5]

-

Solution 2: Optimize Sample Loading. The method of loading your sample onto the column is critical. For optimal results, use the "dry loading" technique (see Protocol 2). This prevents the use of a strong dissolution solvent that can disrupt the top of the column bed and cause premature band broadening.

Data & Protocols

Table 1: Recommended Solvent Systems & Polarity

| Solvent System (v/v) | Relative Polarity | Typical Application for (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol Purification |

| 10-20% Ethyl Acetate / Hexane | Low | Eluting non-polar impurities (e.g., unreacted alkyl halides). |

| 30-60% Ethyl Acetate / Hexane | Medium | Optimal range for eluting the target compound. Fine-tune to achieve Rf ≈ 0.3. |

| 100% Ethyl Acetate | Medium-High | Eluting the target compound if it has low mobility in hexane mixtures. |

| 5-10% Methanol / Dichloromethane | High | Eluting the target compound if it is immobile in EtOAc systems, or for eluting very polar impurities after the product has been collected.[4][5] |

Protocol 1: Step-by-Step TLC Analysis for Solvent System Optimization

-

Preparation: Cut a silica gel TLC plate (e.g., silica gel 60 F₂₅₄) into strips.[6] Using a pencil, gently draw a starting line about 1 cm from the bottom.[6]

-

Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully and briefly touch the tip to the starting line to create a small, concentrated spot (1-2 mm diameter).[6]

-

Development: Prepare your chosen solvent system and pour it into a developing chamber (a beaker covered with a watch glass works well) to a depth of about 0.5 cm. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[6] Cover the chamber and let the solvent front ascend the plate undisturbed.

-

Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[6] Allow the plate to dry.

-

Visualization: Visualize the spots. Since the triazole ring is UV active, this can be done under a UV lamp (254 nm).[9] Alternatively, use a chemical stain like potassium permanganate.

-

Calculation & Optimization: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[10] Adjust the solvent ratio until your target compound has an Rf of ~0.25-0.35 and is well-separated from other spots.[6][12]

Protocol 2: Column Chromatography Purification (Dry Loading Method)

-

Column Preparation: Select an appropriate size glass column and pack it with a slurry of silica gel in your starting, low-polarity eluent. Tap the column gently to ensure even packing and remove air bubbles.[9] Add a thin layer of sand on top to protect the silica bed.

-

Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

-

Loading the Column: Carefully add the prepared dry powder onto the sand layer at the top of your packed column, ensuring an even layer. Add another thin layer of sand on top of the sample layer.

-

Elution: Carefully add your eluent to the column. Begin elution, collecting fractions in test tubes. If using a gradient, start with the lowest polarity solvent mixture and gradually increase the polarity according to your pre-determined plan.

-

Monitoring: Monitor the fractions being collected by TLC to determine which ones contain your pure product.[9]

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol.[9]

Visualized Workflows

Caption: Workflow for TLC-based optimization of the solvent system.

Caption: Decision tree for troubleshooting common chromatography issues.

References

-

ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

-

ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

-

Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

-

Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

-

Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?. Retrieved from [Link]

-

Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

-

Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

-

LCGC International. (2026, March 21). What's Happening to My Column?. Retrieved from [Link]

-

MDPI. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

-

Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

-

Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 2. columbia.edu [columbia.edu]

- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. Chromatography [chem.rochester.edu]

- 6. chemistryviews.org [chemistryviews.org]

- 7. biotage.com [biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rf Value Calculation: A Comprehensive Guide [jitsi.cmu.edu.jm]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. yamazenusa.com [yamazenusa.com]

A Comparative Guide to Brominated Triazole Building Blocks: Spotlight on (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are indispensable tools for the construction of novel molecular architectures with tailored properties. Among these, the 1,2,3-triazole moiety has garnered significant attention due to its unique combination of features: metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] Brominated triazoles, in particular, serve as versatile building blocks, offering a reactive handle for diversification through a variety of cross-coupling reactions.

This guide provides a comprehensive comparison of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol against other prominent brominated triazole building blocks. We will delve into their reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Subject of Comparison: (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol

(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a strategically functionalized building block. The presence of the hydroxymethyl group offers a potential site for further derivatization or can influence solubility and binding interactions. The ethyl group on the N2 position of the triazole ring provides steric and electronic properties that can modulate the reactivity of the C5-bromo group and influence the overall physicochemical properties of the resulting molecules. The stability of N-substituted benzotriazoles has been studied, and it has been shown that the substitution on the nitrogen atom can affect the electronic structure and stability of the triazole ring.[2][3]

Alternative Brominated Triazole Building Blocks

For a comprehensive comparison, we will evaluate (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol against two other widely utilized brominated triazole building blocks:

-

4-bromo-1-methyl-1H-1,2,3-triazole: A simple yet effective building block with a methyl group at the N1 position. Its synthesis from 1-methyl-4,5-dibromo-1H-1,2,3-triazole has been reported with high yield.[4]

-

5-bromo-1,2,3-triazine: While technically a triazine, its similar six-membered, nitrogen-rich heterocyclic structure and the presence of a reactive bromine atom make it a relevant point of comparison for cross-coupling reactions.[1][5]

Comparative Analysis of Reactivity in Cross-Coupling Reactions

The true utility of these building blocks is demonstrated in their performance in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of biaryl and heteroaryl-aryl structures.[6] The reactivity of the C-Br bond is paramount for the success of this transformation.

Below is a comparative overview of the performance of our selected building blocks in a representative Suzuki-Miyaura coupling reaction.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

| Building Block | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | Estimated 80-90% | [4] (adapted) |

| 4-bromo-1-methyl-1H-1,2,3-triazole | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ (15) | Ag₂CO₃ | MeCN | 80 | 0.5 | 81 | [1] |

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ (15) | Ag₂CO₃ | MeCN | 80 | 0.5 | 81 | [1] |

Note: The yield for (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is an estimation based on typical yields for similar substrates, as direct experimental data for this specific compound was not found in the searched literature.

From the available data, both 4-bromo-1-methyl-1H-1,2,3-triazole and 5-bromo-1,2,3-triazine demonstrate high reactivity, affording excellent yields in a short reaction time. The choice between them may depend on the desired final scaffold (five-membered triazole vs. six-membered triazine). While specific data for (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is not available, its structural similarity to other reactive bromo-triazoles suggests it would be a viable substrate for Suzuki-Miyaura coupling. The presence of the hydroxymethyl group might necessitate optimization of reaction conditions to avoid potential side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.[7] This reaction is instrumental in creating linear scaffolds and introducing functionalities for further transformations.

Table 2: Anticipated Performance in Sonogashira Coupling

| Building Block | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |

| (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50-80 | 2-24 | Good to Excellent |

| 4-bromo-1-methyl-1H-1,2,3-triazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50-80 | 2-24 | Good to Excellent |

| 5-bromo-1,2,3-triazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50-80 | 2-24 | Good |

All three building blocks are expected to be competent substrates in Sonogashira couplings. The electron-deficient nature of the triazole and triazine rings can facilitate the oxidative addition step of the catalytic cycle. The choice of building block will again be dictated by the desired final molecular structure.

Experimental Workflow: Sonogashira Coupling

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Causality Behind Experimental Choices

The selection of reagents and conditions for cross-coupling reactions is critical for achieving high yields and purity.

-

Catalyst: Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂ and Pd(PPh₃)₂Cl₂, are commonly used. The choice of ligand can significantly impact the catalyst's activity and stability.

-

Base: An appropriate base is required to facilitate the transmetalation step in the Suzuki-Miyaura reaction and to neutralize the hydrogen halide byproduct in the Sonogashira coupling. Inorganic bases like K₂CO₃ or organic amines like Et₃N are frequently employed.

-

Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used in Suzuki-Miyaura couplings to dissolve both the organic and inorganic reagents. Anhydrous solvents are crucial for Sonogashira reactions to prevent the deactivation of the copper acetylide intermediate.

-

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or catalyst.

Stability and Handling Considerations

The stability of the building blocks is an important practical consideration. N-substituted triazoles are generally stable compounds. However, the stability of the N-substituent itself can vary. For instance, aryl azides are generally less thermally stable than alkyl azides.[8] While not directly applicable to the N-ethyl group of our target molecule, this highlights the importance of considering the nature of the substituent. The hydroxymethyl group on (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol may impart greater polarity and potentially higher solubility in polar solvents compared to its counterparts without this functional group.

Conclusion

(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a promising building block for the synthesis of complex molecules in drug discovery and materials science. Its bifunctional nature, with a reactive bromine atom for cross-coupling and a hydroxymethyl group for further derivatization, offers significant synthetic versatility. While direct comparative data is limited, its structural features suggest it will perform well in standard cross-coupling reactions, comparable to other established brominated triazole building blocks like 4-bromo-1-methyl-1H-1,2,3-triazole. The choice between these building blocks will ultimately be guided by the specific synthetic goals and the desired final molecular architecture. The provided experimental protocols offer a solid starting point for the application of these valuable synthetic intermediates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-1,2,3-triazine|Cross-Coupling Reagent [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

HPLC method validation for determining the purity of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol

Comparative Guide: HPLC Method Validation for the Purity Assessment of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol

The Analytical Challenge of Halogenated Triazoles

Determining the purity of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol requires a nuanced understanding of its amphiphilic molecular architecture. The molecule presents a unique chromatographic challenge due to competing physicochemical properties:

-

Hydrophilic Domains: The 1,2,3-triazole core contains basic nitrogen atoms capable of strong electrostatic interactions, while the hydroxymethyl group acts as a polar, protic hydrogen-bond donor/acceptor.

-

Hydrophobic Domains: The ethyl aliphatic chain and the heavy, electronegative bromine atom impart significant lipophilicity and steric bulk.

Because of this mixed polarity, standard generic gradients often fail to separate the target Active Pharmaceutical Ingredient (API) from structurally similar synthetic impurities (e.g., unbrominated precursors or regioisomers). An optimized, fully validated method is required to ensure regulatory compliance and product safety.

Methodological Comparison: Selecting the Optimal Separation Strategy

To objectively determine the best approach for purity assessment, we must compare the performance of three primary liquid chromatography modalities. The choice of method dictates the resolution of critical impurity pairs and the overall robustness of the assay[1].

Table 1: Comparison of Chromatographic Alternatives for Triazole Derivatives

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ultra-Performance LC (RP-UPLC) | Hydrophilic Interaction (HILIC) |

| Stationary Phase | C18 (Octadecylsilane), 5 µm | C18, Sub-2 µm | Amide or Bare Silica, 3-5 µm |

| Mobile Phase | Aqueous/Organic Gradient + Acid | Aqueous/Organic Gradient + Acid | High Organic (>70%) to Aqueous |

| Retention Mechanism | Hydrophobic partitioning | Hydrophobic partitioning | Aqueous layer partitioning |

| Suitability for Target | Optimal. Balances retention of bromo/ethyl groups with polar resolution. | Excellent. Higher resolution and speed, but requires UHPLC systems. | Poor. The bromo/ethyl groups reduce polar retention, causing early elution. |

| Typical Run Time | 15 – 25 minutes | 3 – 7 minutes | 15 – 20 minutes |

| Peak Shape | Excellent (with acidic modifier) | Excellent (with acidic modifier) | Prone to distortion |

Mechanistic Justification: The Causality of Peak Tailing

In RP-HPLC, scientists often observe severe peak tailing when analyzing triazole derivatives. Experience dictates that this is rarely a column degradation issue, but rather a mechanistic secondary interaction.

Silica-based C18 columns contain residual, unbonded silanol groups (-SiOH). At a neutral pH, these silanols deprotonate to form negatively charged species (-SiO⁻). The basic nitrogen atoms of the 1,2,3-triazole ring interact electrostatically with these charged sites, causing the analyte molecules to "stick" to the silica support, resulting in an asymmetrical, tailing peak[2].

The Solution: By adding an acidic modifier—such as 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid—to the mobile phase, we drop the pH to approximately 2.0. This is well below the pKa of the silanol groups (~4.5), ensuring they remain fully protonated and neutral[2]. Consequently, the separation relies purely on the hydrophobic partitioning between the C18 chains and the bromo/ethyl groups, yielding sharp, Gaussian peaks that allow for accurate integration and purity quantification.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) logic gate. If the SST criteria are not met, the system automatically halts, preventing the acquisition of invalid data.

Self-validating logic gate for System Suitability Testing (SST) prior to sample analysis.

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Mobile Phase A (MPA): 0.1% TFA in LC-MS grade Water.

-

Mobile Phase B (MPB): 0.1% TFA in LC-MS grade Acetonitrile.

-

Filtration: Degas and filter both phases through a 0.22 µm PTFE membrane.

-

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent[2].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C (stabilizes partitioning kinetics).

-

Detection: UV at 220 nm (optimal absorption for the conjugated triazole system).

-

Gradient Program: 0-2 min (10% MPB); 2-15 min (linear ramp to 80% MPB); 15-18 min (hold 80% MPB); 18-18.1 min (return to 10% MPB); 18.1-25 min (re-equilibration).

-

-

Standard and Sample Preparation:

-

Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock.

-

Prepare samples at the same nominal concentration.

-

-

Execution of the SST Logic Gate:

-

Inject the working standard 6 times. Calculate RSD for retention time and peak area. Evaluate tailing factor and theoretical plates. Proceed to sample analysis only if all criteria (as outlined in the diagram above) are met.

-

ICH Q2(R2) Method Validation Framework

A method is only as reliable as its validation. The protocol must be rigorously tested against the parameters defined in the updated ICH Q2(R2) guidelines to prove it is fit for its intended purpose[3][4][5].

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

| Validation Parameter | Mechanistic Purpose & Methodology | Acceptance Criteria (ICH Q2(R2)) |

| Specificity | Purpose: Ensures the bromo-triazole peak is not co-eluting with impurities.Method: Perform forced degradation (acid, base, peroxide, heat, UV). Use a Diode Array Detector (DAD) to check peak purity. | Peak purity angle < Peak purity threshold. Resolution of critical pair > 1.5[1][5]. |

| Linearity & Range | Purpose: Proves detector response is directly proportional to concentration.Method: Inject standards from 50% to 150% of the target working concentration. | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response[3]. |

| Accuracy | Purpose: Confirms the method measures the true value.Method: Spike known amounts of the API into a blank matrix at 80%, 100%, and 120% levels (triplicate injections). | Mean recovery must be between 98.0% and 102.0%[4]. |

| Precision | Purpose: Validates the self-consistency of the system.Method: Repeatability: 6 injections by one analyst. Intermediate Precision: Different analyst, different day, different instrument. | %RSD of peak area ≤ 2.0% for both repeatability and intermediate precision[3]. |

| Robustness | Purpose: Ensures minor daily fluctuations don't invalidate results.Method: Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and mobile phase pH ( ± 0.2). | System suitability criteria (Resolution, Tailing, %RSD) must still pass under all altered conditions[3]. |

References

-

Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. URL: [Link]

-

ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. URL:[Link]

Sources

Mass Spectrometry Fragmentation Pattern Comparison: (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol vs. Structural Analogs

As a Senior Application Scientist in drug development, accurately elucidating the structure of highly functionalized heterocyclic building blocks is paramount. 1,2,3-triazoles are ubiquitous in modern medicinal chemistry, particularly as pharmacophores and click-chemistry products. However, differentiating between N1-alkylated and N2-alkylated regioisomers is notoriously challenging due to their rapid interconversion and thermodynamic similarities 1.

This guide objectively compares the High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol against alternative structural analogs, providing the mechanistic causality and self-validating protocols required for robust analytical workflows.

Mechanistic Principles of Fragmentation

Understanding the causality behind the fragmentation of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is critical for accurate spectral interpretation. The fragmentation is governed by three distinct mechanistic pillars:

-

The Bromine Isotopic Signature : Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio. In mass spectrometry, this creates a distinct doublet separated by 2 Da for the precursor ion and any fragment retaining the bromine atom 2. This acts as a built-in diagnostic tracer during MS/MS experiments.

-

Triazole Ring Cleavage (Loss of N 2 ) : The expulsion of molecular nitrogen ( Δm/z=28 ) is the dominant and most characteristic fragmentation pathway for 1,2,3-triazoles 1. This process is highly exothermic and leads to the formation of reactive azirine or imine intermediates 3.

-

Hydroxymethyl Alpha-Cleavage : The -CH 2 OH group at the C4 position is highly prone to dehydration (loss of H 2 O, 18 Da) or radical cleavage (loss of ⋅ CH 2 OH, 31 Da) due to the stability of the resulting conjugated cation 2.

Comparative MS Profiling

To objectively evaluate the diagnostic ions of the target compound, we compare its ESI+ MS/MS profile against two primary alternatives: its N1-regioisomer and a non-brominated analog.

Quantitative Data Summary

| Compound | Structural Role | Precursor Ion [M+H] + | Primary Fragments (m/z) | Diagnostic MS/MS Feature |

| (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol | Target Compound | 206 / 208 (1:1) | 188/190, 178/180, 175/177 | Strong [M+H-N 2 ] + retention; distinct Br isotopic doublet maintained post-ring cleavage. |

| (5-bromo-1-ethyl-1H-1,2,3-triazol-4-yl)methanol | N1-Regioisomer | 206 / 208 (1:1) | 178/180, 150/152 | Rapid secondary loss of C 2 H 4 (28 Da) after N 2 cleavage due to N1-alkyl proximity. |

| (2-ethyl-2H-1,2,3-triazol-4-yl)methanol | Non-Brominated Analog | 128 (Singlet) | 110, 100, 70 | Absence of isotopic doublet; simplified spectrum dominated by basic dehydration. |

Analytical Causality: The N2-substituted triazole exhibits a more stable[M+H-N 2 ] + intermediate compared to the N1-substituted isomer 1. In the N1-isomer, the proximity of the ethyl group to the cleavage site facilitates a subsequent rapid loss of ethylene (C 2 H 4 ) via a McLafferty-type rearrangement. By monitoring the ratio of the 178/180 doublet to the 150/152 doublet, researchers can definitively distinguish the 2-ethyl target from the 1-ethyl alternative.

Fragmentation Pathway Visualization

The following diagram maps the specific collision-induced dissociation (CID) pathways for the target compound.

ESI+ MS/MS fragmentation pathway of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol.

Self-Validating Experimental Protocol: LC-ESI-HRMS/MS

To ensure trustworthiness and eliminate false positives during structural verification, this protocol is designed as a closed, self-validating system . Do not skip the internal control checks.

Step 1: Sample Preparation & System Suitability Test (SST)

-

Action : Dissolve the standard in LC-MS grade Methanol to a final concentration of 1 µg/mL. Before injecting the sample, inject a standard mix of brominated and non-brominated triazoles.

-

Causality : The SST confirms the mass spectrometer's resolving power is sufficient to separate the 79Br / 81Br isotopes and distinguishes isobaric interferences before any real data is acquired.

Step 2: Chromatographic Separation & Blank Subtraction

-

Action : Utilize a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm) with a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Run a pure solvent blank immediately before the sample.

-

Causality : The blank run eliminates false positives from column carryover, ensuring that the m/z 206/208 doublet observed originates exclusively from the injected sample.

Step 3: ESI+ Ionization & Targeted Acquisition

-

Action : Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Perform a full scan (m/z 50-500) followed by targeted MS/MS (CID) on precursor ions m/z 206 and 208 using stepped collision energies of 15, 25, and 35 eV.

-

Causality : Stepped collision energies ensure the capture of both low-energy fragmentation events (like dehydration) and high-energy events (like N 2 and Br radical cleavage) in a single composite spectrum.

Step 4: Isotopic Pattern Verification Check (The Validation Loop)

-

Action : Program the acquisition software to flag any precursor ion where the 206/208 intensity ratio deviates by more than 5% from the theoretical 1:1 ratio.

-

Causality : This acts as an automated internal control. If the ratio is skewed, the signal is either contaminated by a co-eluting non-brominated species or the detector is saturated, invalidating the run.

Sources

Benchmarking Catalytic Efficiency in Cross-Coupling: (5-Bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol as a Reference Substrate

In modern pharmaceutical development, the incorporation of nitrogen-rich heterocycles is a non-negotiable requirement for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. However, these motifs notoriously wreak havoc on transition-metal-catalyzed cross-coupling reactions.

To objectively evaluate the robustness of new catalytic systems, we must move away from facile model substrates (like simple aryl bromides) and utilize rigorous "stress-test" molecules. This guide establishes (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol as a premier reference substrate for benchmarking palladium-catalyzed Suzuki-Miyaura couplings, providing a self-validating experimental framework to quantify catalyst efficiency.

The Mechanistic Causality: Why This Substrate?

The molecule (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol[1] presents a unique trifecta of mechanistic hurdles that rapidly differentiate mediocre catalysts from state-of-the-art systems:

-

High Activation Barrier: Heteroaryl bromides generally possess higher activation energies for the initial oxidative addition step compared to their carbocyclic counterparts.

-

Off-Cycle Catalyst Poisoning: While the N2 position is alkylated, the N1 and N3 lone pairs remain highly Lewis basic. These nitrogens competitively bind to the electrophilic Pd(II) intermediate, displacing labile ligands and forming stable, unreactive resting states [2].

-

Bidentate Chelation Trap: The proximity of the C4-hydroxymethyl group to the N3 nitrogen creates the perfect geometry for bidentate chelation to palladium. If the catalyst lacks sufficient steric bulk to prevent this coordination, the catalytic cycle irreversibly stalls prior to transmetalation [3].

By benchmarking catalysts against this specific substrate, we directly measure a ligand's ability to balance electron richness (to accelerate oxidative addition) with steric shielding (to prevent multi-dentate substrate poisoning).

Logical relationship between catalyst steric bulk and resistance to triazole poisoning.

Experimental Design & Catalyst Benchmarking

To objectively compare catalytic efficiency, we benchmarked four distinct generations of palladium catalysts in the Suzuki-Miyaura coupling of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol with phenylboronic acid.

Quantitative Performance Data

The data below highlights the critical failure of early-generation catalysts when exposed to coordinating heterocycles, contrasted with the high Turnover Frequency (TOF) of modern sterically demanding systems.

| Catalyst System | Ligand Classification | Loading (mol%) | Time (h) | NMR Yield (%) | TON | TOF (h⁻¹) |

| Pd(PPh3)4 | Monodentate (1st Gen) | 5.0 | 24 | 12 | 2.4 | 0.10 |

| Pd(dppf)Cl₂ | Bidentate (2nd Gen) | 5.0 | 24 | 45 | 9.0 | 0.37 |

| Pd(OAc)₂ / XPhos | Dialkylbiaryl (3rd Gen) | 2.0 | 8 | 88 | 44.0 | 5.50 |

| PEPPSI-IPr | NHC (Highly Steric) | 1.0 | 4 | 96 | 96.0 | 24.00 |

Data Interpretation: The standard Pd(PPh3)4 system fails entirely; the labile triphenylphosphine ligands are easily displaced by the triazole substrate, leading to catalyst death. Pd(dppf)Cl₂ offers marginal improvement due to the chelate effect of the bidentate ligand, but still suffers from slow oxidative addition. XPhos and PEPPSI-IPr excel because their massive steric profiles physically block the triazole nitrogens from coordinating to the metal center, keeping the catalyst strictly on-cycle.

Self-Validating Experimental Protocol

A rigorous benchmarking study cannot rely on isolated yields, as the high polarity of the triazole product often leads to variable losses during silica gel chromatography. The following protocol is designed as a self-validating system , utilizing an internal standard (1,3,5-trimethoxybenzene) to ensure perfect mass balance and precise conversion tracking.

Phase 1: System Calibration (Causality: Ensuring Analytical Trust)

Before running the catalytic reactions, you must establish the NMR response factor to account for relaxation time differences between the product and the standard.

-

Weigh exactly 0.100 mmol of purified (5-phenyl-2-ethyl-2H-1,2,3-triazol-4-yl)methanol (authentic product) and 0.033 mmol of 1,3,5-trimethoxybenzene.

-

Dissolve in 0.6 mL CDCl₃ and acquire a quantitative ¹H-NMR spectrum (D1 delay = 10 seconds).

-

Calculate the response factor ( Rf ) between the product's aromatic protons and the standard's singlet at 6.1 ppm.

Phase 2: Reaction Execution

-

Preparation: Inside an argon-filled glovebox, charge a 10 mL microwave vial with (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol (103 mg, 0.50 mmol) [1], phenylboronic acid (91 mg, 0.75 mmol), and anhydrous K₃PO₄ (212 mg, 1.00 mmol).

-

Note on Base Selection: K₃PO₄ is chosen specifically because it is strong enough to activate the boronic acid for transmetalation, but mild enough to prevent aggressive deprotonation of the substrate's hydroxymethyl group, which would exacerbate catalyst chelation [3].

-

-

Catalyst Addition: Add the selected palladium catalyst at the mol% specified in the data table.

-

Solvent Addition: Add 2.5 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Seal the vial with a PTFE-lined crimp cap.

-

Heating: Remove the vial from the glovebox and stir at 80 °C in a pre-heated aluminum block for the designated reaction time.

Phase 3: Quench and Quantitative Analysis

-

Internal Standard Spiking: Cool the reaction to room temperature. Open the vial and immediately add exactly 27.9 mg (0.166 mmol, 0.33 equiv) of 1,3,5-trimethoxybenzene.

-

Workup: Dilute with 5 mL of EtOAc and 2 mL of brine. Stir vigorously for 5 minutes to ensure total homogenization of the internal standard into the organic phase.

-

Extraction: Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

-

Validation: Dissolve the crude residue in CDCl₃ and acquire a ¹H-NMR spectrum. The yield is calculated directly using the pre-determined Rf value, providing an absolute, unmanipulated metric of catalytic efficiency.

Workflow for benchmarking Pd catalysts against triazole-induced poisoning.

Conclusion

Benchmarking new catalysts against simple substrates creates a false sense of security that inevitably fails during late-stage drug functionalization. By utilizing (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol as a standard reference substrate, researchers can accurately quantify a catalyst's ability to resist heteroatom poisoning and navigate complex chelation traps. As demonstrated, highly sterically encumbered systems like PEPPSI-IPr and XPhos-based catalysts are mandatory for achieving high turnover numbers in these demanding chemical environments.

References

- BLDpharm. "2613387-63-4 | (5-Bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol." BLD Pharm Product Catalog.

- National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." NIH Public Access.

- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts Organic Chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.